

Application Notes and Protocols: Secretin (5-27) (porcine) in NG108-15 Cells

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Secretin (5-27) (porcine)*

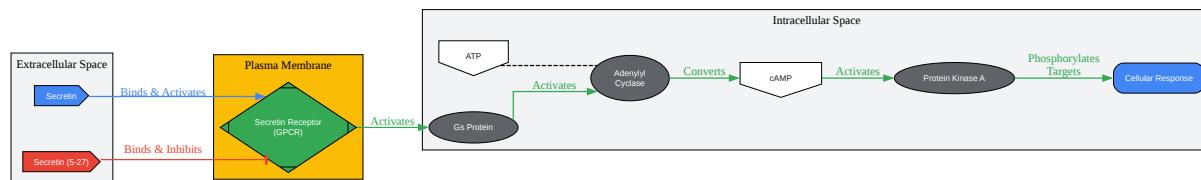
Cat. No.: *B3028380*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Secretin (5-27) (porcine) is a C-terminal fragment of the hormone secretin. In the neuroblastoma-glioma hybrid cell line NG108-15, which endogenously expresses the secretin receptor, this peptide fragment primarily acts as a competitive antagonist. Secretin receptors are Class B G-protein coupled receptors (GPCRs) that, upon activation by the endogenous ligand secretin, couple to Gs proteins to stimulate adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).^{[1][2][3]} Due to its antagonistic properties, Secretin (5-27) is a valuable tool for studying the physiological roles of the secretin receptor and for the development of novel therapeutics targeting this receptor.


NG108-15 cells are a well-established model system for studying neuronal signaling pathways, including those mediated by GPCRs.^{[1][4]} They naturally express secretin receptors at a density of approximately 9,000 sites per cell, making them a suitable platform for investigating the pharmacological effects of secretin analogs and fragments.^[4]

These application notes provide an overview of the use of **Secretin (5-27) (porcine)** in NG108-15 cells, including its mechanism of action, quantitative data on its activity, and detailed protocols for key experiments.

Mechanism of Action

Secretin (5-27) (porcine) acts as a competitive antagonist at the secretin receptor in NG108-15 cells.[4] By binding to the receptor, it prevents the binding of the endogenous agonist, secretin, thereby inhibiting the downstream signaling cascade. The primary signaling pathway activated by the secretin receptor is the Gs-adenylyl cyclase-cAMP pathway.[1][5] Antagonism by Secretin (5-27) results in the attenuation or complete blockage of secretin-induced cAMP production. While some studies in other cell types have suggested that C-terminal fragments of secretin may retain some partial agonist activity, in NG108-15 cells, analogs of secretin (5-27) have been shown to lack significant intrinsic agonist activity.[4][6]

Signaling Pathway of Secretin Receptor in NG108-15 Cells

[Click to download full resolution via product page](#)

Caption: Secretin receptor signaling pathway in NG108-15 cells.

Data Presentation

The following tables summarize the quantitative data regarding the interaction of secretin and its fragments with the secretin receptor in NG108-15 cells.

Table 1: Binding Affinities of Secretin Analogs in NG108-15 Cells

Compound	IC50 (nM)	Reference
Secretin	4 ± 1.1	[4]
(Y ¹⁰ ,c[E ¹⁶ ,K ²⁰],I ¹⁷ ,Cha ²² ,R ²⁵)sec (5-27)	3.8 ± 1.4	[4]

Table 2: Antagonist Activity of a Secretin (5-27) Analog in NG108-15 Cells

Antagonist (1 μM)	Effect on Secretin-stimulated cAMP response	Reference
(Y ¹⁰ ,c[E ¹⁶ ,K ²⁰],I ¹⁷ ,Cha ²² ,R ²⁵)sec (5-27)	26-fold rightward shift in concentration-response curve	[4]

Table 3: Relative Potency of Secretin Fragments for Binding in NG108-15 Cells

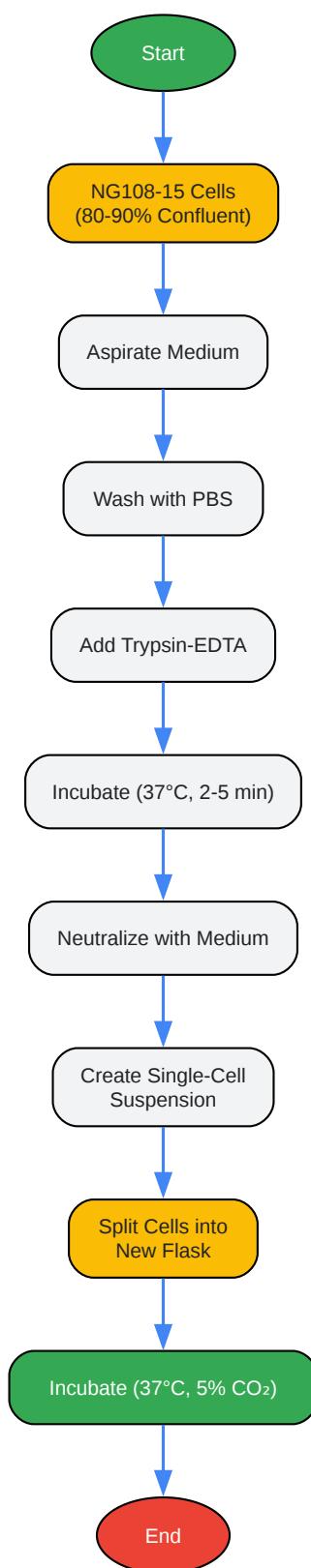
Compound	Relative Potency	Reference
Secretin	= [Val ⁵]secretin	[1]
> [Ala ²]secretin	= [Ala ¹¹]secretin	[1]
> [Ala ⁴ , Val ⁵]secretin	> [Ala ⁴]secretin	[1]
> [D-Phe ⁴]secretin	> [D-Phe ²]secretin	[1]
= Secretin (2-27)	> Secretin (3-27)	[1]
> Secretin (7-27)	[1]	

Experimental Protocols

Protocol 1: Cell Culture of NG108-15 Cells

Objective: To maintain and passage NG108-15 cells for subsequent experiments.

Materials:


- NG108-15 cells

- Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
- Trypsin-EDTA (0.25%)
- Phosphate-Buffered Saline (PBS)
- Cell culture flasks (T-75)
- Incubator (37°C, 5% CO₂)

Procedure:

- Grow NG108-15 cells in T-75 flasks in a humidified incubator at 37°C with 5% CO₂.
- When cells reach 80-90% confluence, aspirate the culture medium.
- Wash the cell monolayer once with sterile PBS.
- Add 2-3 mL of Trypsin-EDTA to the flask and incubate for 2-5 minutes at 37°C, or until cells detach.
- Neutralize the trypsin by adding 7-8 mL of complete culture medium.
- Gently pipette the cell suspension up and down to create a single-cell suspension.
- Transfer a fraction of the cell suspension (typically a 1:5 to 1:10 dilution) to a new flask containing fresh, pre-warmed complete culture medium.
- Return the flask to the incubator. Culture medium should be changed every 2-3 days.

Experimental Workflow for Cell Culture

[Click to download full resolution via product page](#)

Caption: Workflow for passaging NG108-15 cells.

Protocol 2: Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (IC_{50} and K_i) of **Secretin (5-27) (porcine)** for the secretin receptor in NG108-15 cells.

Materials:

- NG108-15 cell membranes
- $[^{125}\text{I}]$ -Secretin (radioligand)
- Unlabeled Secretin (for determining non-specific binding)
- **Secretin (5-27) (porcine)** (test compound)
- Binding buffer (e.g., 25 mM Tris-HCl, pH 7.4, 5 mM MgCl_2 , 0.1% BSA)
- Scintillation fluid and vials
- Gamma counter

Procedure:

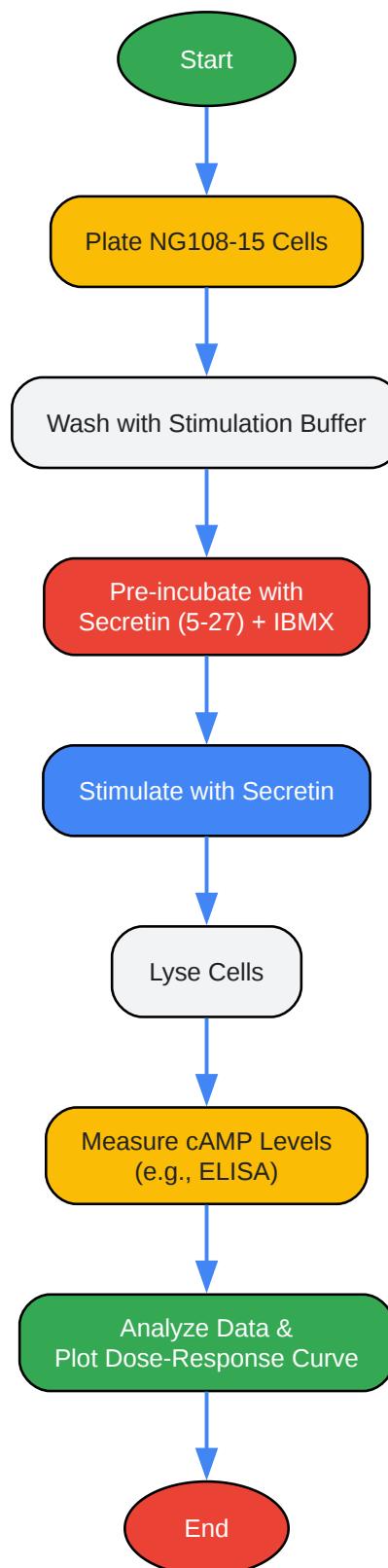
- Prepare NG108-15 cell membranes by standard homogenization and centrifugation methods.
- In a reaction tube, add a constant amount of cell membranes, a fixed concentration of $[^{125}\text{I}]$ -Secretin (typically at or below its K_a), and varying concentrations of unlabeled Secretin (5-27).
- For determining non-specific binding, use a high concentration of unlabeled secretin (e.g., 1 μM).
- Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.
- Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold binding buffer to remove unbound radioligand.

- Measure the radioactivity retained on the filters using a gamma counter.
- Plot the percentage of specific binding against the logarithm of the competitor concentration.
- Calculate the IC_{50} value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand).
- Calculate the K_i value using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + [L]/K_a)$, where $[L]$ is the concentration of the radioligand and K_a is its dissociation constant.

Protocol 3: cAMP Accumulation Assay

Objective: To assess the antagonist effect of **Secretin (5-27) (porcine)** on secretin-induced cAMP production in NG108-15 cells.

Materials:


- NG108-15 cells
- Secretin
- **Secretin (5-27) (porcine)**
- Phosphodiesterase inhibitor (e.g., IBMX)
- Stimulation buffer (e.g., serum-free DMEM)
- cAMP assay kit (e.g., ELISA, HTRF)

Procedure:

- Plate NG108-15 cells in a suitable format (e.g., 96-well plate) and grow to near confluence.
- Wash the cells with stimulation buffer.
- Pre-incubate the cells with varying concentrations of Secretin (5-27) in the presence of a phosphodiesterase inhibitor for a defined period (e.g., 15 minutes) at 37°C.

- Add varying concentrations of secretin to the wells and incubate for a further defined period (e.g., 30 minutes) at 37°C.
- Lyse the cells according to the cAMP assay kit manufacturer's instructions.
- Measure the intracellular cAMP levels using the chosen assay kit.
- Plot the cAMP concentration against the logarithm of the secretin concentration in the presence and absence of the antagonist.
- Analyze the data to determine the rightward shift in the secretin concentration-response curve caused by Secretin (5-27), which is indicative of competitive antagonism.

Workflow for cAMP Accumulation Assay

[Click to download full resolution via product page](#)

Caption: Workflow for cAMP accumulation assay.

Conclusion

Secretin (5-27) (porcine) serves as a specific antagonist for the secretin receptor in NG108-15 cells. Its ability to competitively inhibit secretin-induced cAMP accumulation makes it an indispensable tool for elucidating the physiological and pharmacological roles of the secretin receptor. The provided protocols offer a foundation for researchers to investigate the effects of this and other related compounds in the well-characterized NG108-15 cell line. Careful execution of these experiments will yield valuable insights for basic research and drug development endeavors targeting the secretin signaling pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Secretin receptors in the neuroglioma hybrid cell line NG108-15. Characterization and regulation of their expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cdn.amegroups.cn [cdn.amegroups.cn]
- 3. The physiological roles of secretin and its receptor - Afroze - Annals of Translational Medicine [atm.amegroups.org]
- 4. Rational development of a high-affinity secretin receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Interaction of secretin5-27 and its analogues with hormone receptors on pancreatic acini - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols: Secretin (5-27) (porcine) in NG108-15 Cells]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3028380#secretin-5-27-porcine-application-in-ng108-15-cells]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com